

AKN-028 vs AC220: FLT3 Inhibitor Profile at a Glance

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Akn-028

CAS No.: 1175017-90-9

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The table below summarizes the key characteristics of both inhibitors based on the retrieved scientific literature.

Feature	AKN-028	AC220 (Quizartinib)
Inhibitor Generation	Novel compound from 2-aminopyrazine TKI group [1]	Second-generation [2]
Reported FLT3 IC₅₀	~6 nM [1]	Low nanomolar potency (uniquely potent) [2]
Selectivity	Potent against FLT3 and KIT [1]; activity in AML cell lines irrespective of FLT3 mutation status in initial screen [1]	Exceptional kinase selectivity [2]
Key Mechanisms	Inhibition of FLT3 autophosphorylation; induction of apoptosis via caspase-3 activation [1]	Highly potent and selective inhibition of FLT3 [2]
Synergy with Chemo	Synergistic with cytarabine & daunorubicin [1]	Information not available in search results

Feature	AKN-028	AC220 (Quizartinib)
Preclinical In Vivo Efficacy	High oral bioavailability; antileukemic effect in mouse models with no major toxicity reported [1]	Efficacious in animal models at low oral doses (1 mg/kg, once daily) [2]
Development Status	Preclinical candidate (clinical trials ongoing as of 2012) [1]	Advanced clinical development; FDA-approved for AML [3]

Detailed Experimental Data and Protocols

For a rigorous comparison, here is a summary of the key experimental findings and the methodologies used to generate them.

Cellular Potency and Viability Assays

- **Methodology:** The cytotoxicity and anti-proliferative effects of these inhibitors are typically measured using cell viability assays (e.g., CellTiter-Glo) on FLT3-mutant AML cell lines (like MV4-11 and MOLM-13) after 48-72 hours of drug exposure. The IC_{50} (half-maximal inhibitory concentration) is then calculated from the dose-response curves [1] [3].
- **Findings:**
 - **AC220** demonstrated excellent potency in cellular assays, consistent with its biochemical profile [2].
 - **AKN-028** showed cytotoxic activity in a panel of five AML cell lines, with an IC_{50} of $1 \mu M$ in primary AML samples (n=15). Interestingly, this initial activity did not correlate with the FLT3 mutation status of the samples [1].

Mechanism of Action Studies

- **Methodology:** To confirm on-target engagement, researchers analyze the inhibition of FLT3 autophosphorylation and its downstream signaling pathways (e.g., STAT5, AKT, ERK) via immunoblotting (Western blot). Apoptosis is measured using Annexin V/PI staining and flow cytometry, while cell cycle arrest is assessed by propidium iodide staining [1] [3].
- **Findings:**

- **AKN-028** caused dose-dependent inhibition of FLT3 autophosphorylation and induced apoptosis in MV4-11 cells by activating caspase-3 [1].

Combination Therapy Studies

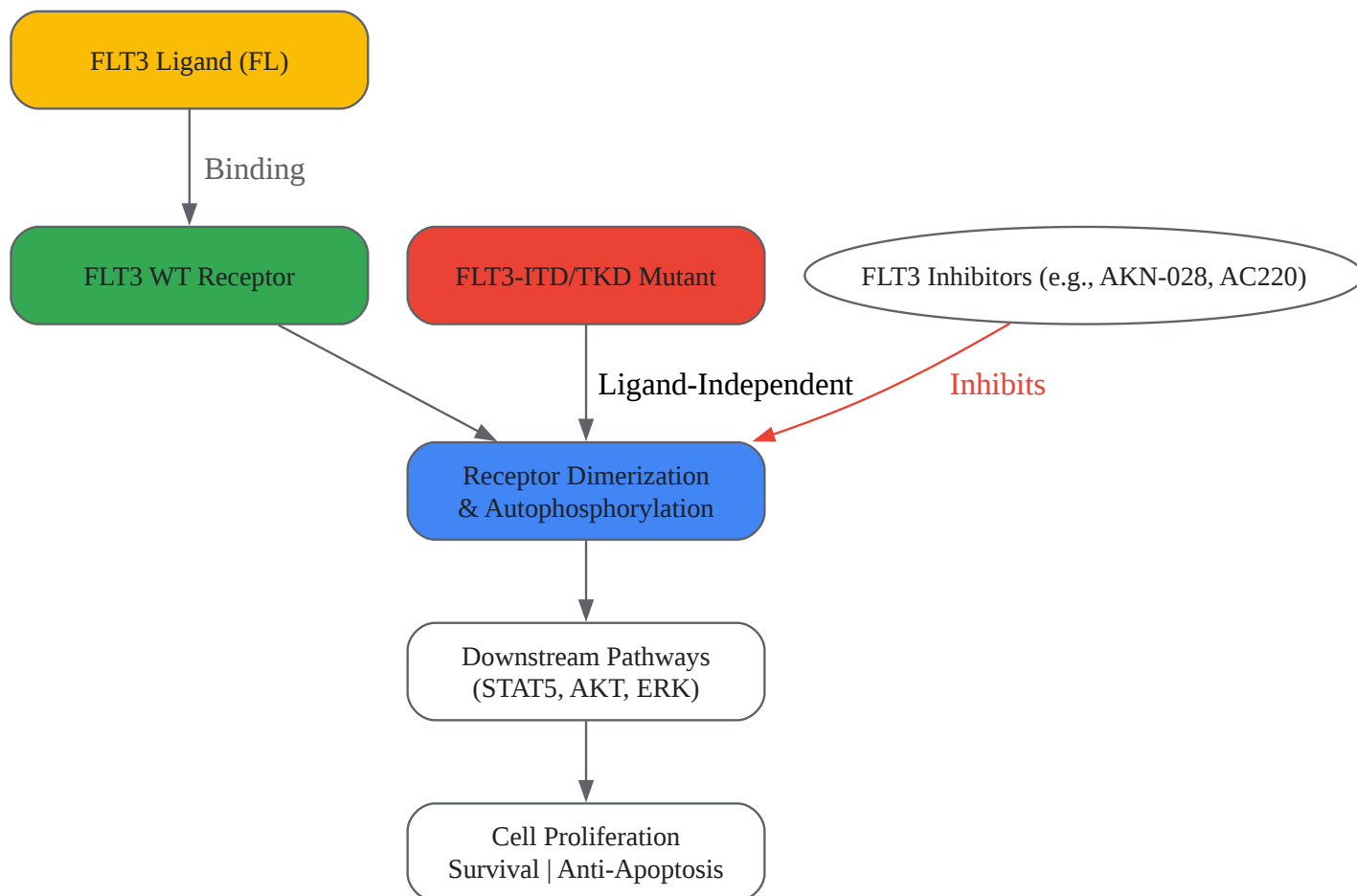
- **Methodology:** The potential for synergy with standard chemotherapy drugs is tested by administering the FLT3 inhibitor and the chemotherapeutic agent (e.g., cytarabine) simultaneously or sequentially. The combination effect is analyzed using software like CalcuSyn to determine the Combination Index (CI) [1].
- **Findings:**
 - **AKN-028** demonstrated synergistic activity when combined with cytarabine or daunorubicin. The synergy was observed when the drugs were added simultaneously or when chemotherapy was administered 24 hours before **AKN-028** [1].

In Vivo Efficacy

- **Methodology:** Preclinical efficacy is evaluated in mouse models of leukemia (e.g., mice transplanted with FLT3-ITD-driven cell lines like MOLM-13). The compounds are administered orally, and key outcomes include mouse survival, leukemia burden, and overall tolerability of the drug [1] [3].
- **Findings:**
 - **AC220** was effective at very low oral doses (1 mg/kg once daily) in animal models [2].
 - **AKN-028** demonstrated high oral bioavailability and an antileukemic effect in primary AML and MV4-11 cell mouse models, with no major toxicity reported in the study [1].

FLT3 Signaling and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway in AML and the site of action for TKIs like **AKN-028** and AC220.



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Interpretation of the Comparative Data

- **For a researcher**, the data suggests that while **AC220 (quizartinib)** is a highly selective and potent second-generation inhibitor that has successfully transitioned to clinical use, **AKN-028** represents an interesting preclinical candidate with a potentially broader mechanism of action. **AKN-028**'s reported activity in AML cell lines regardless of FLT3 mutation status and its synergy with standard chemotherapeutics are particularly noteworthy findings that may warrant further investigation [1].
- The information from the search results is primarily preclinical. **AC220** has a more extensive development pathway, documented in clinical trials and regulatory approval, which is a critical differentiator not fully reflected in the basic science data alone [3].

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References

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2. AC220 is a uniquely potent and selective inhibitor of FLT3 for ... [pubmed.ncbi.nlm.nih.gov]
3. Ningetinib, a novel FLT3 inhibitor, overcomes secondary drug ... [biosignaling.biomedcentral.com]

To cite this document: Smolecule. [AKN-028 vs AC220: FLT3 Inhibitor Profile at a Glance].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548021#akn-028-vs-ac220-flt3-inhibitor-comparison>]

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